Zinc benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

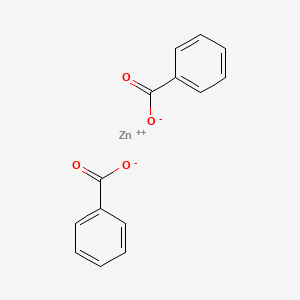

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;dibenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6O2.Zn/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLYKQWJXAQNNS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890504 | |

| Record name | Benzoic acid, zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Pellets or Large Crystals | |

| Record name | Benzoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

553-72-0 | |

| Record name | Zinc benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S1JO8U0CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Zinc Benzoate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of zinc benzoate (B1203000) complexes. Zinc-containing compounds are of significant interest in various scientific fields, including catalysis and medicinal chemistry, owing to the versatile coordination chemistry and biological relevance of zinc.[1][2][3] This document details established experimental protocols, summarizes key quantitative data, and illustrates the scientific workflows for the preparation and analysis of these complexes.

Synthesis of Zinc Benzoate Complexes

The synthesis of this compound complexes can be achieved through several methods, including solution-phase reactions, solid-state reactions, and microwave-assisted synthesis. The choice of method can influence the final product's structure, such as mononuclear or polynuclear complexes.[4]

Solution-Phase Synthesis

A common and versatile method for synthesizing this compound complexes involves the reaction of a zinc(II) salt with a benzoic acid derivative in a suitable solvent.

Experimental Protocol:

A typical solution-phase synthesis involves the following steps:

-

Reactant Preparation: A solution of a zinc(II) salt, such as zinc chloride (ZnCl₂) or zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O), is prepared in a solvent like methanol (B129727) or ethanol.[5][6]

-

Ligand Addition: A stoichiometric amount of benzoic acid or a substituted benzoic acid is dissolved in a compatible solvent and added to the zinc salt solution. The pH may be adjusted using a base like sodium hydroxide (B78521) or triethylamine (B128534) to facilitate deprotonation of the carboxylic acid.[5][6]

-

Reaction: The reaction mixture is typically stirred at room temperature or refluxed for several hours to ensure the completion of the reaction.[5][6]

-

Isolation and Purification: The resulting this compound complex often precipitates from the solution upon cooling. The solid product is then collected by filtration, washed with a suitable solvent (e.g., water, ethanol) to remove any unreacted starting materials, and dried.[7] Recrystallization from an appropriate solvent can be performed for further purification.

For instance, a reaction of zinc chloride with sodium benzoate in an aqueous solution at 60-70 °C results in the precipitation of this compound with a yield of 70%.[7] Another example is the synthesis of [Zn(O₂CPh)₂(L)₂]·2MeOH, where L is 1-methyl-4,5-diphenylimidazole, by reacting Zn(O₂CPh)₂·2H₂O with the ligand in methanol.[8]

Solid-State Synthesis

Solid-state reactions, often involving mechanochemical grinding or thermal methods, offer a solvent-free alternative for the synthesis of this compound complexes.

Experimental Protocol:

-

Reactant Mixing: A solid mixture of a zinc(II) salt (e.g., zinc oxide or zinc carbonate) and benzoic acid is prepared in a specific molar ratio.

-

Grinding/Heating: The mixture is ground together in a mortar and pestle or heated at a specific temperature for a set duration.

-

Product Isolation: The resulting solid product is then washed with a solvent in which the reactants are soluble but the product is not, to remove any unreacted starting materials.

Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[9]

Experimental Protocol:

-

Reactant Preparation: Solutions of the zinc(II) salt and benzoic acid derivative are prepared as in the solution-phase method.

-

Microwave Irradiation: The reaction mixture is placed in a microwave reactor and irradiated at a specific power and temperature for a short duration.

-

Isolation and Purification: The product is isolated and purified using standard filtration and washing techniques.[9]

A study on the microwave synthesis of a Zn(II) complex with isoniazid (B1672263) and benzoate highlighted the efficiency and rapidity of this method compared to conventional heating.[9]

Characterization of this compound Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure, composition, and properties of the synthesized this compound complexes.

Spectroscopic Techniques

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is crucial for confirming the coordination of the benzoate ligand to the zinc ion. The positions of the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the carboxylate group are indicative of its coordination mode (monodentate, bidentate chelating, or bridging).[10] For instance, in zinc(II) benzoate, the peaks near 1550 cm⁻¹ and 1400 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the carboxylate groups, respectively.[11]

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. The coordination of the benzoate ligand to the zinc ion can cause shifts in the absorption bands of the ligand.[12]

Thermal Analysis

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): TGA and DTA are used to study the thermal stability and decomposition of the complexes.[1][11] TGA measures the change in mass as a function of temperature, providing information about dehydration, decomposition of ligands, and the formation of the final residue, which is typically zinc oxide (ZnO).[10][11][13] For example, the thermal decomposition of Zn(C₆H₅COO)₂ is reported to begin at 280 °C, with the release of diphenylketone and carbon dioxide, ultimately forming ZnO.[1]

X-ray Diffraction

-

Single-Crystal X-ray Diffraction: This technique provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the zinc ion. It allows for the unambiguous determination of the molecular structure.[4][8][14][15] For example, the crystal structure of [Zn₂(benzoato)₄(caffeine)₂]·(caffeine)₂ reveals a dimeric structure with two zinc(II) atoms coordinated by four bridging benzoate ligands.[4]

-

Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the synthesized bulk material and to identify its crystalline nature.[5]

Quantitative Data Summary

The following tables summarize key quantitative data reported for various this compound complexes.

| Complex | Synthesis Method | Yield (%) | Reference |

| Zn(C₆H₅COO)₂ | Solution-Phase (aqueous) | 70 | [7] |

| Zn(C₆H₅COO)₂·caf₂ | Solution-Phase | 92 | [11][13] |

| Zn(C₆H₅COO)₂·u₂ | Solution-Phase | 78 | [11][13] |

Table 1: Synthesis Yields of Selected this compound Complexes.

| Complex | Decomposition Onset (°C) | Final Residue | Reference |

| Zn(C₆H₅COO)₂ | 280 | ZnO | [1] |

| Zn(C₆H₅COO)₂·caf₂ | 150 | ZnO | [10] |

| Zn(C₆H₅COO)₂·u₂ | 120 | ZnO | [10] |

Table 2: Thermal Decomposition Data for Selected this compound Complexes.

| Complex | Zn-O Bond Lengths (Å) | Zn-N Bond Lengths (Å) | Coordination Geometry | Reference |

| [Zn(O₂CPh)₂(L)₂]·2MeOH (L = 1-methyl-4,5-diphenylimidazole) | - | - | Distorted Tetrahedral | [8] |

| Zn₄O(O₂CAr)₆ (Ar = p-OMe) | 1.935(5) - 1.955(5) | - | Pseudo-tetrahedral (central O), Tetrahedral (Zn) | [14] |

| [Zn₂(benzoato)₄(caffeine)₂]·(caffeine)₂ | - | - | Bicapped Square Prism | [4] |

Table 3: Selected Crystallographic Data for this compound Complexes.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the synthesis and characterization of this compound complexes.

Figure 1: General workflow for the solution-phase synthesis of this compound complexes.

Figure 2: Comprehensive workflow for the characterization of this compound complexes.

Applications and Future Perspectives

This compound complexes serve as versatile precursors for the synthesis of other coordination compounds and metal-organic frameworks.[14] They have also demonstrated utility as catalysts in organic reactions, such as the formation of oxazolines.[14] The biological activity of some zinc complexes suggests their potential in drug development, for example, as antimicrobial or antidiabetic agents.[1][3] Future research in this area could focus on the design of novel this compound complexes with tailored properties for specific applications in catalysis, materials science, and medicine. The exploration of their mechanisms of action in biological systems is a particularly promising avenue for drug development professionals.

References

- 1. akjournals.com [akjournals.com]

- 2. mdpi.com [mdpi.com]

- 3. Zinc complexes developed as metallopharmaceutics for treating diabetes mellitus based on the bio-medicinal inorganic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijcrt.org [ijcrt.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Zinc(II) and Nickel(II) Benzoate Complexes from the Use of 1-methyl-4,5-diphenylimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microwave synthesis of Zn(II) complex with isoniazid and benzoate. [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. akjournals.com [akjournals.com]

- 14. Defining the Speciation, Coordination Chemistry, and Lewis Acid Catalysis of Electronically Diverse Zinc Benzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Solid-state structures of zinc(II) benzoate complexes. Catalyst precursors for the coupling of carbon dioxide and epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Zinc Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc benzoate (B1203000), the zinc salt of benzoic acid, finds applications in various fields, including as a preservative and as a catalyst. Understanding its thermal stability and decomposition pathway is crucial for its application in processes involving elevated temperatures, such as in the manufacturing of polymers and pharmaceuticals. This technical guide provides a comprehensive overview of the thermal decomposition mechanism of zinc benzoate, detailing the decomposition stages, resulting products, and the experimental methodologies used for its characterization.

Thermal Decomposition Pathway

The thermal decomposition of anhydrous this compound is a multi-step process that ultimately yields zinc oxide as the final solid residue. The primary decomposition occurs at elevated temperatures, involving the breakdown of the benzoate ligands and the evolution of gaseous products. While the exact temperature ranges can vary depending on experimental conditions such as heating rate and atmosphere, the general mechanism involves the following key stages.

The decomposition of this compound is an exothermic process, as indicated by differential thermal analysis (DTA), with exothermic effects observed at approximately 423 °C and 476 °C.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the thermal decomposition of this compound, compiled from thermogravimetric (TG) and differential thermal analysis (DTA) data.

Table 1: Thermal Decomposition Stages of Anhydrous this compound

| Stage | Temperature Range (°C) | Mass Loss (%) | Key Events |

| I | 280 - 450 | 45 - 50 | Initial decomposition of benzoate, formation of intermediates. |

| II | 450 - 540 | 25 - 30 | Decomposition of intermediates and formation of final products. |

Table 2: Evolved Gas Analysis during Thermal Decomposition

| Gaseous Product | Chemical Formula | m/z Ratio | Temperature of Evolution (°C) |

| Diphenylketone | (C₆H₅)₂CO | 182, 105, 77 | 361 - 532 |

| Carbon Dioxide | CO₂ | 44 | 361 - 532 |

Table 3: Final Decomposition Product

| Product | Chemical Formula | Temperature of Formation (°C) |

| Zinc Oxide | ZnO | > 540 |

Experimental Protocols

The characterization of the thermal decomposition of this compound relies on several key analytical techniques. Detailed experimental protocols for these techniques are provided below.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, decomposition temperatures, and mass loss of this compound, as well as to identify the endothermic and exothermic nature of the decomposition events.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC is typically used.

Methodology:

-

Sample Preparation: A small amount of finely ground, anhydrous this compound (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample crucible and a reference crucible (usually empty) into the instrument.

-

Purge the furnace with a controlled atmosphere, such as dry air or nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).

-

-

Data Acquisition and Analysis:

-

Continuously record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.

-

The TGA data is typically presented as a plot of mass loss (%) versus temperature. The derivative of the TGA curve (DTG) is used to identify the temperatures of maximum decomposition rates.

-

The DSC data is presented as a plot of heat flow versus temperature, indicating endothermic (heat absorbing) and exothermic (heat releasing) events.

-

Evolved Gas Analysis - Mass Spectrometry (EGA-MS)

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Instrumentation: A thermal analyzer (TGA or STA) coupled to a mass spectrometer.

Methodology:

-

TGA Setup: The TGA experiment is performed as described in section 4.1.

-

Gas Transfer: The gaseous products evolved from the TGA furnace are transferred to the mass spectrometer via a heated transfer line to prevent condensation.

-

Mass Spectrometry:

-

The evolved gases are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Mass spectra are recorded continuously throughout the TGA experiment.

-

-

Data Analysis: The mass spectra are analyzed to identify the chemical composition of the evolved gases by comparing the observed m/z values with known fragmentation patterns of suspected compounds. The intensity of specific ion currents can be plotted against temperature to create evolved gas profiles, which can be correlated with the mass loss steps observed in the TGA data.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the thermal analysis of this compound.

Thermal Decomposition Pathway of this compound

Caption: Proposed thermal decomposition pathway of anhydrous this compound.

An In-depth Technical Guide to the Solubility of Zinc Benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of zinc benzoate (B1203000) in various organic solvents. Due to the limited availability of direct quantitative data in publicly accessible literature, this guide focuses on presenting the available qualitative and quantitative information, a detailed experimental protocol for determining solubility, and a logical workflow for this experimental process.

Data Presentation: Solubility Profile of Zinc Benzoate

Quantitative Solubility Data

The most consistently reported quantitative solubility value for this compound is in an aqueous solution.

| Solvent | Formula | Temperature (°C) | Solubility (g/L) | Citation(s) |

| Water | H₂O | 20 | 23.95 | [1][3][4][5][6] |

Qualitative Solubility Data

Qualitative descriptions of this compound's solubility are more common, though some discrepancies exist.

| Solvent/Solvent Class | Observation | Context/Citation(s) |

| Water | Slightly soluble / Very slightly soluble | [4][7][8] |

| Water | Insoluble | [2] |

| Acids | Soluble | [2] |

| Organic Solvents (General) | The polymeric form has poor solubility, but coordinating solvents can form soluble discrete species. | [9] |

| Chloroform (B151607) (CDCl₃) | A theoretical study suggests dimerization in chloroform, implying some solubility. | A theoretical study indicated that Zn(II) benzoate dimerizes in chloroform solution. |

| Dimethyl Sulfoxide (DMSO-d₆) | A substituted this compound complex ((tmeda)Zn(O₂CAr)₂ where Ar = p-OMe) was found to be soluble. | [9] |

| Methanol | Used as a solvent in the synthesis of this compound complexes, suggesting some degree of solubility. | [10] |

It is important to note that the solubility of this compound can be significantly influenced by its physical form (e.g., polymeric vs. monomeric complexes) and the presence of other coordinating species in the solution.[9]

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

Given the scarcity of published data, experimental determination of this compound's solubility in specific organic solvents is often necessary. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or Atomic Absorption Spectrometer)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial. The excess solid should be visually present to ensure saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step should be performed quickly to minimize temperature fluctuations.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

-

UV-Vis Spectrophotometry: If this compound has a suitable chromophore, create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

-

High-Performance Liquid Chromatography (HPLC): Develop an HPLC method with a suitable column and mobile phase to separate and quantify this compound. Generate a calibration curve from standard solutions.

-

Atomic Absorption Spectrometry (AAS): Determine the concentration of zinc in the filtered solution. This can be related back to the concentration of this compound. A calibration curve should be prepared using zinc standards.[11]

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the shake-flask method.

Caption: General workflow for determining the solubility of this compound.

References

- 1. Cas 553-72-0,this compound | lookchem [lookchem.com]

- 2. snowhitechem.com [snowhitechem.com]

- 3. amfoodchem.com [amfoodchem.com]

- 4. cymerchemicals.com [cymerchemicals.com]

- 5. This compound | 553-72-0 [amp.chemicalbook.com]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound Or Zn Benzoate CAS 553-72-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. This compound Supplier | 553-72-0 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 9. Defining the Speciation, Coordination Chemistry, and Lewis Acid Catalysis of Electronically Diverse Zinc Benzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. umfiasi.ro [umfiasi.ro]

Spectroscopic Properties of Zinc Benzoate Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of zinc benzoate (B1203000) compounds. It is designed to serve as a core reference for researchers, scientists, and professionals in drug development who are working with or exploring the applications of these metal-organic compounds. This guide details the synthesis, experimental protocols for spectroscopic analysis, and presents key spectroscopic data in a structured format for ease of comparison and interpretation.

Introduction

Zinc benzoate, the zinc salt of benzoic acid, and its derivatives are a class of metal-organic compounds with diverse applications, including in the pharmaceutical and polymer industries. A thorough understanding of their structural and electronic properties is crucial for their effective application and for the development of new materials. Spectroscopic techniques are powerful tools for elucidating these properties, providing insights into coordination modes, bond vibrations, and electronic transitions. This guide focuses on the key spectroscopic techniques used to characterize this compound compounds: Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of this compound Compounds

The synthesis of this compound can be achieved through several methods. The most common laboratory-scale preparations involve the reaction of a soluble zinc salt with sodium benzoate or the direct reaction of zinc oxide or hydroxide (B78521) with benzoic acid.

General Synthesis Protocols

Protocol 1: Precipitation Reaction [1]

This method involves the reaction of an aqueous solution of a soluble zinc salt, such as zinc chloride or zinc sulfate, with an aqueous solution of sodium benzoate.

-

Preparation of Solutions:

-

Prepare an aqueous solution of sodium benzoate (e.g., 17 mmol, 2.44 g in water).

-

Prepare an aqueous solution of zinc chloride (e.g., 8.5 mmol, 1.16 g in water).

-

-

Reaction:

-

Heat and stir the zinc chloride solution to 60-70 °C.

-

Slowly add the sodium benzoate solution to the heated zinc chloride solution with continuous stirring.

-

-

Isolation:

-

A white precipitate of this compound will form almost immediately.

-

Filter the precipitate using vacuum filtration.

-

Wash the precipitate with deionized water to remove any unreacted salts.

-

Dry the product in the open air or in a desiccator.

-

Protocol 2: From Zinc Oxide/Hydroxide [2]

This method involves the direct reaction of zinc oxide or zinc hydroxide with benzoic acid, often in a mixed solvent system.

-

Dissolution of Benzoic Acid:

-

Dissolve benzoic acid in a suitable mixed solvent (e.g., a 3:2:1 ratio of ethylene (B1197577) glycol butyl ether:ethanol:water) with heating and stirring. The mass ratio of benzoic acid to the mixed solvent is typically in the range of 1:5 to 1:20.

-

-

Reaction:

-

Add zinc oxide or zinc hydroxide powder to the benzoic acid solution. The molar ratio of benzoic acid to the zinc source is typically around 4:1 to 4:1.5.

-

Add a catalyst, which may constitute 2-5% of the benzoic acid mass.

-

Stir the reaction mixture at an elevated temperature (e.g., 70 °C) for 6-8 hours.

-

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the resulting precipitate.

-

Dry the product to obtain this compound.

-

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental technique for characterizing the coordination environment of the benzoate ligand to the zinc ion. The positions of the carboxylate stretching vibrations are particularly informative.

Experimental Protocol for FTIR Analysis

-

Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the finely ground this compound compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the solid sample is placed directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the KBr pellet or the empty ATR crystal.

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

The instrument resolution is typically set to 4 cm⁻¹, and multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

Table 1: Key FTIR Vibrational Bands for this compound Compounds [3][4]

| Wavenumber (cm⁻¹) | Assignment | Description |

| 3100 - 3000 | ν(C-H) aromatic | Stretching vibrations of the C-H bonds in the benzene (B151609) ring. |

| 1605 - 1580 | νas(COO⁻) | Asymmetric stretching vibration of the carboxylate group. The position is sensitive to the coordination mode. |

| 1565 - 1540 | νas(COO⁻) | Can also appear in this region, often indicating a different coordination environment or splitting of the asymmetric stretch. |

| ~1500, ~1450 | C=C ring stretching | Vibrations of the carbon-carbon bonds within the aromatic ring. |

| 1420 - 1380 | νs(COO⁻) | Symmetric stretching vibration of the carboxylate group. The separation (Δν) between νas(COO⁻) and νs(COO⁻) is indicative of the coordination mode. |

| 1300 - 1000 | In-plane C-H bending | Bending vibrations of the C-H bonds within the plane of the benzene ring. |

| 1150 - 1100 | C-O stretching | Stretching vibration of the C-O single bond. |

| 900 - 650 | Out-of-plane C-H bending | Bending vibrations of the C-H bonds out of the plane of the benzene ring. |

| ~434 | ν(Zn-O) | Stretching vibration of the zinc-oxygen bond, confirming coordination.[5] |

Note: The exact positions of the peaks can vary depending on the specific coordination environment of the this compound complex (e.g., mononuclear, dinuclear, polymeric) and the presence of other ligands.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations and vibrations of the aromatic ring.

Experimental Protocol for Raman Spectroscopy

-

Sample Preparation: Solid samples can be analyzed directly by placing a small amount of the powder on a microscope slide or in a capillary tube.

-

Data Acquisition:

-

A laser of a specific wavelength (e.g., 532 nm, 785 nm) is focused on the sample.

-

The scattered light is collected and analyzed by a spectrometer.

-

The spectrum is typically recorded as Raman shift in cm⁻¹.

-

Table 2: Expected Raman Shifts for this compound Compounds

| Raman Shift (cm⁻¹) | Assignment | Description |

| ~3070 | ν(C-H) aromatic | Aromatic C-H stretching vibrations. |

| ~1600 | C=C ring stretching | Aromatic ring stretching mode. |

| 1400 - 1450 | νs(COO⁻) | Symmetric carboxylate stretch, often strong in Raman spectra. |

| ~1000 | Ring breathing mode | A characteristic symmetric vibration of the entire benzene ring. |

| ~800 | C-H out-of-plane bending | Bending vibrations of the aromatic C-H bonds. |

| Below 400 | Lattice modes, ν(Zn-O) | Vibrations involving the crystal lattice and the zinc-oxygen bond. |

Note: Specific Raman data for this compound is limited in the literature. The values presented are based on general knowledge of benzoate and related metal carboxylate compounds.[6]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the compound. For this compound, the absorption bands are primarily due to π → π* transitions within the benzoate ligand.

Experimental Protocol for UV-Vis Spectroscopy [7][8]

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the this compound compound in a suitable solvent (e.g., ethanol, methanol, or water) to prepare a stock solution of known concentration.

-

Prepare a series of dilutions from the stock solution.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Record the absorption spectrum of each solution over a wavelength range of approximately 200-400 nm.

-

The absorbance at the wavelength of maximum absorption (λmax) is used for quantitative analysis.

-

Table 3: UV-Vis Spectroscopic Data for Benzoate-related Compounds

| Compound/Ligand | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition |

| Benzoic Acid | Ethanol | ~230, ~273 | ~10,000, ~1,000 | π → π |

| This compound | Various | ~230-240, ~270-280 | - | π → π |

Note: The exact λmax and ε values for this compound can be influenced by the solvent and the coordination environment. The d¹⁰ electronic configuration of Zn(II) means that d-d transitions are not observed.[9] The observed bands are attributed to electronic transitions within the benzoate ligand.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound compounds in solution. ¹H NMR provides information about the protons on the benzoate ligand, while ¹³C NMR probes the carbon skeleton.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve the this compound compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

The chemical shifts are reported in parts per million (ppm) relative to TMS.

-

Table 4: ¹H and ¹³C NMR Chemical Shifts for Benzoate Ligands in Zinc Complexes [10][11]

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Description |

| ¹H | H-2, H-6 (ortho) | 7.8 - 8.1 | Doublet | Protons adjacent to the carboxylate group, typically shifted downfield. |

| ¹H | H-3, H-5 (meta) | 7.4 - 7.6 | Triplet | Protons meta to the carboxylate group. |

| ¹H | H-4 (para) | 7.5 - 7.7 | Triplet | Proton para to the carboxylate group. |

| ¹³C | C=O | 170 - 180 | Singlet | Carboxylate carbon. |

| ¹³C | C-1 | 130 - 135 | Singlet | Carbon atom of the benzene ring attached to the carboxylate group. |

| ¹³C | C-2, C-6 | 129 - 131 | Singlet | Ortho carbons of the benzene ring. |

| ¹³C | C-3, C-5 | 128 - 130 | Singlet | Meta carbons of the benzene ring. |

| ¹³C | C-4 | 132 - 134 | Singlet | Para carbon of the benzene ring. |

Note: Chemical shifts are dependent on the solvent and the specific structure of the this compound complex.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound compounds.

Role of Zinc in Cellular Signaling

While specific signaling pathways involving this compound are not well-documented, the broader role of zinc ions (Zn²⁺) in cellular signaling is extensive. Zinc ions can act as intracellular second messengers, modulating the activity of numerous enzymes and transcription factors. The diagram below provides a simplified overview of the general role of zinc in intracellular signaling. It is important to note that this diagram illustrates the activity of zinc ions, and the specific contribution of zinc released from this compound in a biological context would require further investigation.[12][13][14][15][16]

Conclusion

This technical guide has provided a detailed overview of the spectroscopic properties of this compound compounds, including experimental protocols for their synthesis and characterization. The data presented in the tables offer a valuable resource for the identification and structural elucidation of these compounds. The provided workflows and diagrams serve to visualize the experimental processes and the broader biological context of zinc. Further research into the specific spectroscopic signatures of various this compound derivatives and their potential roles in biological systems will continue to advance our understanding and application of these versatile compounds.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. CN114276236A - Preparation method for synthesizing this compound by solvent method - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 6. s-a-s.org [s-a-s.org]

- 7. aurorabiomed.com.cn [aurorabiomed.com.cn]

- 8. thaiscience.info [thaiscience.info]

- 9. researchgate.net [researchgate.net]

- 10. This compound(553-72-0) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Zinc in Cellular Regulation: The Nature and Significance of "Zinc Signals" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cellular zinc metabolism and zinc signaling: from biological functions to diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Coordination Chemistry of Zinc Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc, an essential trace element in biological systems, plays crucial structural and catalytic roles in a vast number of enzymes and proteins.[1] The coordination chemistry of zinc(II) with carboxylate ligands has been a subject of intense research due to the diverse structural motifs and potential applications of the resulting complexes. Among these, zinc benzoate (B1203000) and its derivatives have garnered significant attention. The benzoate ligand, with its versatile coordination modes, can form a variety of zinc complexes, ranging from simple mononuclear and dinuclear species to complex coordination polymers and metal-organic frameworks (MOFs).[2]

This technical guide provides a comprehensive overview of the coordination chemistry of zinc benzoate, focusing on its synthesis, structural diversity, spectroscopic properties, thermal behavior, and potential applications, particularly in areas relevant to drug development.

Synthesis of this compound Complexes

The synthesis of this compound complexes can be achieved through various methods, including solution-based precipitation, solvent-based reactions, and hydrothermal or solvothermal techniques. The final product is often influenced by factors such as the solvent system, reaction temperature, and the presence of ancillary ligands.[3]

General Synthetic Protocols

A common and straightforward method for synthesizing simple this compound is through the reaction of a soluble zinc salt, such as zinc sulfate (B86663) or zinc chloride, with sodium benzoate in an aqueous solution. This typically results in the immediate precipitation of polymeric this compound.[1][4]

Experimental Protocol: Synthesis of Polymeric this compound

-

An aqueous solution of sodium benzoate is prepared by neutralizing benzoic acid with a stoichiometric amount of sodium hydroxide.

-

A separate aqueous solution of zinc sulfate heptahydrate (ZnSO₄·7H₂O) is prepared.

-

The sodium benzoate solution is added dropwise to the stirring zinc sulfate solution at room temperature.

-

A white precipitate of polymeric this compound forms immediately.

-

The precipitate is collected by filtration, washed with deionized water, and dried in air.[1]

For the synthesis of more complex structures, such as coordination polymers or MOFs, hydrothermal or solvothermal methods are often employed. These reactions are carried out in a sealed vessel at elevated temperatures and pressures.[5][6]

Experimental Protocol: Hydrothermal Synthesis of a this compound Coordination Polymer

-

A mixture of a zinc salt (e.g., zinc nitrate), benzoic acid or a substituted benzoic acid, and a linking ligand (e.g., 4,4'-bipyridine) is prepared in a suitable solvent, often a mixture of water and an organic solvent like DMF or ethanol.

-

The mixture is sealed in a Teflon-lined stainless steel autoclave.

-

The autoclave is heated to a specific temperature (typically between 110-180 °C) for a defined period (e.g., 12-72 hours).[5]

-

After the reaction, the autoclave is cooled slowly to room temperature.

-

The resulting crystals are collected by filtration, washed with the solvent, and dried.

The following diagram illustrates a general workflow for the synthesis of this compound complexes.

Caption: General workflow for the synthesis of various this compound complexes.

Structural Diversity

The benzoate ligand can coordinate to the zinc(II) ion in several modes, including monodentate, bidentate chelating, and bidentate bridging (syn-syn, syn-anti, and anti-anti). This versatility in coordination leads to a rich structural chemistry for this compound complexes.

The diagram below illustrates the common coordination modes of the benzoate ligand.

Caption: Common coordination modes of the benzoate ligand with zinc(II).

Mononuclear and Dinuclear Complexes

In the presence of coordinating solvents or ancillary ligands, mononuclear this compound complexes of the type [Zn(O₂CPh)₂(L)₂] can be formed, where L is a neutral ligand such as water, pyridine, or dimethyl sulfoxide (B87167) (DMSO).[3][7] These complexes typically feature a tetrahedral or octahedral coordination geometry around the zinc center.

Dinuclear "paddle-wheel" structures, with the general formula [Zn₂(μ-O₂CPh)₄(L)₂], are also common. In these complexes, four benzoate ligands bridge two zinc atoms in a syn-syn fashion.[8] The axial positions are occupied by neutral ligands.

Tetranuclear Oxo-Centered Clusters

A particularly stable and common structural motif is the tetranuclear oxo-centered cluster, [Zn₄O(O₂CR)₆].[9] These clusters consist of a central μ₄-oxo atom tetrahedrally coordinated to four zinc atoms. Six carboxylate ligands bridge the edges of the Zn₄ tetrahedron. The formation of these clusters versus mononuclear solvates can be influenced by the electronic properties of the benzoate ligand.[10]

Coordination Polymers and Metal-Organic Frameworks (MOFs)

When bifunctional ligands are used in conjunction with this compound, extended one-, two-, or three-dimensional coordination polymers or MOFs can be synthesized. These materials are of great interest for applications in gas storage, separation, and catalysis.[11][12] The structure of these frameworks is dictated by the geometry of the organic linkers and the coordination preferences of the zinc ion.

The following table summarizes selected crystallographic data for representative this compound complexes.

| Complex | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Zn-O (Å) | Zn-N (Å) | Zn···Zn (Å) | Reference |

| [Zn₂(benzoato)₄(caffeine)₂]·2caffeine | C₅₄H₅₂N₁₆O₁₂Zn₂ | Monoclinic | P2₁/n | 10.929(1) | 22.185(2) | 12.907(1) | 97.43(1) | 2.018(3) - 2.072(3) | 2.148(3) | 2.961(1) | [8] |

| [Zn(O₂CPh)₂(1-methyl-4,5-diphenylimidazole)₂]·2MeOH | C₅₀H₄₆N₄O₆Zn | Monoclinic | P2₁/n | - | - | - | - | - | - | - | [13] |

| [Zn₄O(O₂CPh)₆] | C₄₂H₃₀O₁₃Zn₄ | Monoclinic | P2₁/m | 10.818(2) | 18.527(3) | 12.170(2) | 110.32(1) | 1.935(5) - 1.955(5) | - | - | [3][10] |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for probing the coordination mode of the carboxylate group in this compound complexes. The positions of the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group are sensitive to its coordination environment. The difference between these two frequencies (Δν = νₐₛ - νₛ) can provide insight into the coordination mode.[14]

Experimental Protocol: FT-IR Spectroscopy

-

A small amount of the solid sample is mixed with KBr powder and pressed into a pellet.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

The following table provides typical IR absorption ranges for different benzoate coordination modes.

| Coordination Mode | νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | Δν (cm⁻¹) |

| Ionic | ~1550 | ~1410 | ~140 |

| Monodentate | ~1610-1590 | ~1420-1400 | >200 |

| Bidentate Chelating | ~1550-1520 | ~1440-1420 | <150 |

| Bidentate Bridging | ~1580-1550 | ~1430-1400 | ~150-200 |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex. The spectra of this compound complexes are typically dominated by the π → π* transitions of the aromatic rings of the benzoate ligand. Coordination to the zinc ion can cause shifts in the absorption maxima.

Experimental Protocol: UV-Vis Spectroscopy

-

A solution of the complex is prepared in a suitable solvent (e.g., ethanol, DMSO).

-

The spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically in the range of 200-800 nm.

-

A quartz cuvette with a 1 cm path length is commonly used.

Luminescence Spectroscopy

Many this compound complexes exhibit fluorescence or phosphorescence, which can be sensitive to the coordination environment and the presence of guest molecules. This property makes them attractive for applications in chemical sensing and light-emitting devices.[3][15]

Experimental Protocol: Luminescence Spectroscopy

-

The emission and excitation spectra are recorded on a spectrofluorometer.

-

For solid-state measurements, a powdered sample is used.

-

For solution-state measurements, a dilute solution of the complex is prepared in a suitable solvent.

-

The excitation wavelength is chosen based on the absorption spectrum, and the emission is scanned over a range of higher wavelengths.

Thermal Analysis

Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition of this compound complexes. The decomposition profile can provide information about the presence of coordinated solvent molecules and the overall stability of the complex.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

A small, accurately weighed sample (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is recorded as a function of temperature.[16]

The thermal decomposition of anhydrous this compound typically begins around 280 °C, with the final product being zinc oxide.[1] The decomposition of complexes containing ancillary ligands or solvent molecules will show additional mass loss steps at lower temperatures corresponding to the loss of these components.

The following table summarizes the thermal decomposition data for selected this compound complexes.

| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Final Product | Reference |

| Zn(C₆H₅COO)₂ | Decomposition of benzoate | 280-540 | ~73.5 | ZnO | [1] |

| Zn(C₆H₅COO)₂·(caffeine)₂ | Loss of caffeine | 185-300 | ~55 | ZnO | [17] |

| Zn(C₆H₅COO)₂·(urea)₂ | Loss of urea (B33335) and CO₂ | 128-340 | - | ZnO | [17] |

Applications in Drug Development

The unique properties of this compound complexes make them promising candidates for various applications in drug development.

-

Antimicrobial Agents: Zinc compounds are known to possess antimicrobial activity.[18][19] this compound and its derivatives have been investigated for their potential as antibacterial and antifungal agents.

-

Drug Delivery: The porous nature of this compound-based MOFs makes them suitable as carriers for drug molecules.[20] The ability to tune the pore size and surface functionality allows for the controlled loading and release of therapeutic agents. Recent studies have shown that zinc-based MOFs can be used to deliver anticancer drugs like doxorubicin, exhibiting pH-sensitive release and low toxicity to normal cells.[20]

The following diagram illustrates the potential application of a this compound MOF in drug delivery.

Caption: Schematic of a this compound MOF for targeted drug delivery.

Conclusion

The coordination chemistry of this compound is rich and diverse, offering a wide array of structural motifs with interesting properties. The ability to control the structure and functionality of these complexes through synthetic design makes them highly attractive for various applications. For researchers in drug development, this compound complexes, particularly MOFs, represent a promising platform for creating novel antimicrobial agents and advanced drug delivery systems. Further exploration of their biological activity and biocompatibility will be crucial in translating their potential into clinical applications.

References

- 1. Defining the Speciation, Coordination Chemistry, and Lewis Acid Catalysis of Electronically Diverse Zinc Benzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN114276236A - Preparation method for synthesizing this compound by solvent method - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and spectroscopic and computational characterization of Zn4O(alicyclic or aromatic carboxylate)6 complexes as potential MOF precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. Zinc(II) and Nickel(II) Benzoate Complexes from the Use of 1-methyl-4,5-diphenylimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. scribd.com [scribd.com]

- 19. research.manchester.ac.uk [research.manchester.ac.uk]

- 20. pubs.acs.org [pubs.acs.org]

Hydrothermal Synthesis of Layered Zinc Benzoate: A Technical Guide for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hydrothermal synthesis of layered zinc benzoate (B1203000), a promising material for advanced drug delivery systems. The document outlines detailed experimental protocols, presents key quantitative data for material characterization, and explores the potential applications in pharmaceutical development.

Introduction: The Promise of Layered Zinc Benzoate in Drug Delivery

Layered this compound is an organic-inorganic hybrid material characterized by a lamellar structure. This structure consists of inorganic zinc hydroxide (B78521) layers separated by benzoate anions. The ability to intercalate guest molecules, such as active pharmaceutical ingredients (APIs), between these layers makes it a material of significant interest for controlled drug release applications.[1][2] The hydrothermal synthesis route offers a robust method for producing crystalline layered this compound with tunable properties.[3][4][5][6]

Zinc-based materials are generally considered biocompatible, and zinc is an essential trace element in the human body.[7][8][9] This intrinsic biocompatibility, coupled with the potential for sustained drug release, positions layered this compound as a compelling candidate for the development of novel drug delivery platforms.[2][10]

Hydrothermal Synthesis: Experimental Protocol

The hydrothermal synthesis of layered this compound typically involves the reaction of a zinc source with benzoic acid in an aqueous solution under elevated temperature and pressure. This method promotes the formation of well-defined crystalline structures. Two primary phases of layered hydroxide this compound have been synthesized via this method, distinguished by their basal spacing: a 1.93 nm phase and a 1.47 nm phase.[3][4][6]

Preparation of the Starting Material (Zinc Hydroxide Precursor)

A common precursor for the hydrothermal synthesis is a mixture of ZnO and Zn₅(OH)₈(NO₃)₂·2H₂O.[3][4]

Protocol:

-

Prepare a 0.4 M Zinc Nitrate (Zn(NO₃)₂) solution and a 0.8 M Sodium Hydroxide (NaOH) solution.

-

Add the NaOH solution dropwise to the Zn(NO₃)₂ solution at 4°C with vigorous stirring.

-

Age the resulting precipitate in the reaction solution at 4°C for 4 hours.

-

Filter the precipitate, wash it thoroughly with distilled water, and dry it at 60°C for 24 hours.[4]

Hydrothermal Reaction

Protocol:

-

In a Teflon-lined autoclave (e.g., 30 mL inner volume), combine 0.5010 g of the zinc hydroxide precursor (containing approximately 5.3 mmol of Zn), a specific molar ratio of benzoic acid (C₆H₅COOH), and 15 mL of distilled water.[4]

-

Seal the autoclave and heat it to the desired reaction temperature (typically between 110°C and 180°C) for a set duration (e.g., 12 hours) under autogenous pressure.[3][4][5]

-

After the reaction, allow the autoclave to cool to room temperature.

-

Collect the product by filtration, wash it with distilled water and ethanol, and dry it at 60°C.

Characterization of Layered this compound

A comprehensive characterization of the synthesized material is crucial to ensure the desired properties for drug delivery applications. Key techniques include:

-

X-Ray Diffraction (XRD): To determine the crystal structure and measure the basal spacing between the layers.[3][5][11]

-

Thermogravimetric and Differential Thermal Analysis (TG-DTA): To assess the thermal stability of the material and quantify the intercalated benzoate.[3][5]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the particle morphology (e.g., plate-like or fibrous).[3][5]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of benzoate and hydroxide functional groups.

Quantitative Data Summary

The properties of the synthesized layered this compound are highly dependent on the synthesis conditions. The following tables summarize the key quantitative data derived from the literature.

| Molar Ratio (C₆H₅COOH/Zn) | Reaction Temperature (°C) | Resulting Phase (Basal Spacing) | Chemical Formula | Particle Morphology | Reference |

| 0.2 - 0.3 | 110 - 180 | 1.93 nm | Zn(OH)₁.₆₆(C₆H₅COO)₀.₃₄·0.24H₂O | Plate-like | [3],[4] |

| 0.8 - 1.0 | 110 - 180 | 1.47 nm | Zn(OH)₁.₁₄(C₆H₅COO)₀.₈₆ | Fibrous | [3],[4] |

| 0.9 - 1.0 | 130 - 150 | 1.44 nm | Zn(OH)₁.₁₂(C₆H₅COO)₀.₈₈ | Fibrous | [11],[5] |

Table 1: Synthesis Conditions and Resulting Properties of Layered this compound.

Drug Intercalation and Release: A Potential Application

While the direct intercalation of drugs into hydrothermally synthesized layered this compound is an emerging area of research, the principles can be adapted from studies on similar layered hydroxide salts and layered double hydroxides.[1][12] The process generally involves an anion exchange mechanism where the benzoate anions are replaced by anionic drug molecules.

Proposed Experimental Protocol for Drug Intercalation

-

Disperse the synthesized layered this compound in an aqueous solution.

-

Prepare a solution of the desired anionic drug.

-

Mix the two solutions and stir for an extended period (e.g., 24-72 hours) at a controlled temperature to facilitate ion exchange.

-

Collect the drug-intercalated product by centrifugation or filtration.

-

Wash the product to remove any surface-adsorbed drug.

-

Dry the final product under vacuum.

In Vitro Drug Release Study Protocol

-

Disperse a known amount of the drug-loaded layered this compound in a release medium (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).

-

Maintain the dispersion at 37°C with constant agitation.

-

At predetermined time intervals, withdraw aliquots of the release medium.

-

Separate the layered material from the supernatant (e.g., by centrifugation).

-

Analyze the concentration of the released drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Replenish the withdrawn volume with fresh release medium to maintain a constant volume.

Visualizing the Workflow and Structure

To aid in the understanding of the synthesis and potential application of layered this compound, the following diagrams illustrate the key processes and concepts.

Caption: Workflow for the hydrothermal synthesis of layered this compound.

Caption: Experimental workflow for the characterization of layered this compound.

Caption: Conceptual signaling pathway for drug delivery using layered this compound.

Conclusion and Future Perspectives

The hydrothermal synthesis of layered this compound provides a reliable method for producing a crystalline material with significant potential in the field of drug delivery. The ability to control the structural and morphological properties through the modulation of synthesis parameters is a key advantage. Future research should focus on the systematic investigation of drug intercalation and release kinetics for a variety of APIs. Furthermore, comprehensive in vitro and in vivo studies are necessary to fully elucidate the biocompatibility and therapeutic efficacy of these promising nanomaterials. The development of functionalized layered this compound systems, where the surface is modified to target specific cells or tissues, represents an exciting avenue for future innovation in targeted drug delivery.

References

- 1. Layered zinc hydroxide as vehicle for drug delivery systems: a critical review | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Layered Double Hydroxides as an Intercalation System for Hydrophobic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. Zinc-Based Biomaterials for Regeneration and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biocompatibility Assessment of Zinc Alloys as a New Potential Material for Bioabsorbable Implants for Osteosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Drug intercalation in layered double hydroxide clay: application in the development of a nanocomposite film for guided tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Luminescence: A Technical Guide to the Quantum Yield of Photoluminescent Zinc Benzoate Complexes

For Researchers, Scientists, and Drug Development Professionals

The intrinsic photoluminescent properties of zinc benzoate (B1203000) complexes are paving the way for significant advancements in biomedical imaging, sensing, and drug delivery systems. A critical parameter governing their efficacy in these applications is the photoluminescence quantum yield (QY), a measure of the efficiency of light emission. This in-depth technical guide provides a comprehensive overview of the quantum yield of various photoluminescent zinc benzoate complexes, detailing experimental protocols for their synthesis and characterization, and presenting key quantitative data to inform future research and development.

Data Presentation: Quantum Yield of this compound and Related Complexes

The quantum yield of this compound complexes is highly sensitive to their molecular structure, the nature of substituents on the benzoate ligand, and the coordination environment of the zinc ion. The following table summarizes reported quantum yield values for a selection of these and structurally related complexes to provide a comparative baseline for researchers.

| Complex/Ligand | Quantum Yield (Φ) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Solvent/State | Reference |

| Zinc Metal-Organic Framework with Adenine and Benzene-1,3-dicarboxylate | > 50% | Not Specified | Not Specified | Solid State | [1] |

| Solid Phases of select this compound Complexes | > 20% (external QY) | UV | Not Specified | Solid State | [2] |

| 2-(quinolin-8-yl)benzoic acid (ligand) | 36% | Not Specified | Not Specified | Not Specified | [3] |

| Zinc(II)2-(quinolin-8-yl)benzoate dehydrate | Variable upon complexation | Not Specified | ~400 | Not Specified | [3] |

| [Zn(4-tzbz)]n (4-tzbz = 4-(tetrazol-5-yl)benzoate) | Strong, intensified emission | Not Specified | 400 | Solid State | [4] |

Note: The quantum yield can be significantly influenced by the measurement conditions. Direct comparison between different studies should be made with caution.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing the study of photoluminescent materials. Below are representative methodologies for the synthesis of a this compound complex and the determination of its photoluminescence quantum yield.

Synthesis of a Representative this compound Complex: [Zn(4-tzbz)]n

This protocol is adapted from the synthesis of a zinc(II) coordination polymer with 4-(tetrazol-5-yl)benzoate, which exhibits significant photoluminescence.

Materials:

-

Zinc Bromide (ZnBr₂)

-

4-cyanobenzoic acid (4-Hcba)

-

Sodium Azide (B81097) (NaN₃)

-

Deionized Water

Procedure:

-

Ligand Synthesis (in situ): The 4-(tetrazol-5-yl)benzoate (4-tzbz) ligand is typically synthesized in situ during the formation of the complex.

-

Reaction Mixture Preparation: In a 25 mL Teflon-lined stainless steel autoclave, combine ZnBr₂, 4-cyanobenzoic acid, and sodium azide in a molar ratio of 1:1:1.

-

Solvent Addition: Add deionized water to the mixture.

-

Hydrothermal Synthesis: Seal the autoclave and heat it to 160 °C for 72 hours.

-

Cooling: Allow the autoclave to cool slowly to room temperature over a period of 24 hours.

-

Product Isolation: Collect the resulting crystalline product by filtration.

-

Washing: Wash the crystals thoroughly with deionized water and ethanol to remove any unreacted starting materials.

-

Drying: Dry the final product in a desiccator over silica (B1680970) gel.

Measurement of Photoluminescence Quantum Yield

The quantum yield of a photoluminescent compound can be determined using either a relative or an absolute method.

1. Relative Quantum Yield Measurement (Comparative Method):

This method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Materials and Equipment:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Sample of the this compound complex

-

Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

-

Solvent (a solvent in which both the sample and standard are soluble and do not degrade)

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the fluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

Where:

-

Φ is the quantum yield

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

2. Absolute Quantum Yield Measurement (Integrating Sphere Method):

This method directly measures the ratio of emitted to absorbed photons and does not require a reference standard.

Materials and Equipment:

-

Fluorometer equipped with an integrating sphere

-

Sample of the this compound complex (in solution or as a solid/film)

Procedure:

-

Place a blank sample (solvent only or an empty sample holder for solids) into the integrating sphere and measure the spectrum of the excitation light (scatter).

-

Place the sample into the integrating sphere and measure the spectrum, which will include both the scattered excitation light and the emitted fluorescence.

-

The instrument's software will then calculate the number of absorbed photons by comparing the scatter from the blank and the sample.

-

The software will also calculate the number of emitted photons by integrating the fluorescence peak.

-

The absolute quantum yield is then determined as the ratio of the number of emitted photons to the number of absorbed photons.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of key workflows and relationships.

Caption: Workflow for the synthesis of a photoluminescent this compound complex.

Caption: Experimental workflows for relative and absolute quantum yield measurements.

Caption: Key factors influencing the quantum yield of this compound complexes.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Zinc Benzoate (B1203000) Powder

Abstract

Zinc benzoate (C₁₄H₁₀O₄Zn) is an organic metal salt that exists as a white, crystalline powder.[1][2][3] It is the zinc salt of benzoic acid and sees a wide range of applications, from a preservative in food and feed to a stabilizer in the polymer industry.[1][4][5] In the pharmaceutical and drug development sectors, zinc-based compounds are gaining attention for their biocompatibility and potential as drug delivery carriers.[6] This guide provides a comprehensive overview of the core physical and chemical properties of this compound powder, detailed experimental protocols for its synthesis and analysis, and a summary of its structural chemistry.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. Data is aggregated from various chemical suppliers and scientific publications. It is important to note that some values may vary slightly between different commercial lots.[1]

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | White crystalline powder | [1][2][4][7] |

| Odor | Odorless or slight odor of benzoic acid | [1][4] |

| CAS Number | 553-72-0 | [1][2][8] |

| EC Number | 209-047-3 | [2][8] |

| Molecular Formula | C₁₄H₁₀O₄Zn | [1][8] |

| Molecular Weight | ~307.6 g/mol | [1][2][8] |

| Density | ~1.197 - 1.44 g/cm³ | [1][7][9] |

| Melting Point | ~270 °C | [1] |

| Boiling Point | 249.3 °C at 760 mmHg | [9][10] |

| Flash Point | 111.4 °C | [9][10] |

Solubility Data

| Solvent | Solubility | Temperature (°C) | pH | Source(s) |

| Water | Very slightly soluble / 23.95 g/L | 20 | 5.5 - 5.8 | [1][2][4][11] |

| Acids | Soluble | Not Specified | Not Specified | [7] |

Purity and Specifications

Typical specifications for commercial-grade this compound powder are outlined below.

| Parameter | Specification | Source(s) |

| Purity (Assay) | ≥ 98.0 - 99.0% | [1][2][7] |

| Moisture | ≤ 0.5% - 1.5% | [2][4] |

| Free Acid | ≤ 0.1% | [2] |

| Heavy Metals (as Pb) | ≤ 0.001% | [4] |

| Arsenic (as As) | ≤ 2 mg/kg | [4] |

Structural Chemistry and Speciation

The coordination chemistry of this compound is complex and highly dependent on the surrounding chemical environment, particularly the presence of solvents and other ligands. Under anhydrous conditions, it can form a polymeric structure, denoted as [Zn(O₂CAr)₂]n.[12] However, when dissolved in coordinating solvents, this polymer can dissociate to form mononuclear solvates, such as Zn(O₂CAr)₂(H₂O)₂, or assemble into tetranuclear oxo-centered clusters, like Zn₄O(O₂CAr)₆.[12] The tendency to form a solvate versus a cluster is influenced by the electronic properties of the benzoate ligand.[12]

Experimental Protocols

Synthesis of this compound Powder (Aqueous Precipitation)

This protocol describes a common laboratory-scale synthesis via a precipitation reaction.[13]

Objective: To synthesize this compound powder from zinc chloride and sodium benzoate.

Materials:

-

Zinc chloride (ZnCl₂)

-

Sodium benzoate (C₇H₅NaO₂)

-

Deionized water

-

Beakers

-

Stirring hotplate

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve 8.5 mmol (1.16 g) of zinc chloride in a minimal amount of deionized water in a beaker.

-

In a separate beaker, dissolve 17 mmol (2.44 g) of sodium benzoate in deionized water.

-

-

Reaction:

-

Isolation and Purification:

Thermal Analysis by Thermogravimetry (TG)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology: The thermal behavior of this compound complexes is typically studied using thermogravimetry (TG) and differential thermal analysis (DTA).[14]

Procedure:

-

Sample Preparation: Place a precisely weighed sample (typically 5-10 mg) of this compound powder into an alumina (B75360) or platinum crucible.

-

Instrumentation: Use a thermogravimetric analyzer.

-

Experimental Conditions:

-

Data Analysis:

-

The TG curve plots the percentage of mass loss against temperature.

-

Dehydration of hydrated compounds is the initial step, followed by the decomposition of the organic ligand.[14]

-

For this compound, the thermal degradation of the benzoate anion occurs after the release of any coordinated ligands.[14]

-

The final solid product of the thermal decomposition in air up to 800 °C is zinc oxide (ZnO), which can be confirmed by X-ray powder diffractometry.[14] Evolved gases like carbon dioxide can be identified using coupled techniques like mass spectrometry.[14]

-

Spectroscopic Analysis by FT-IR

Objective: To identify the characteristic functional groups and coordination modes of the carboxylate group in this compound.

Methodology: Fourier Transform Infrared (FT-IR) spectroscopy is used to obtain the vibrational spectrum of the molecule.

Procedure:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound powder with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR-FTIR) can be used directly on the powder sample.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Spectral Interpretation:

-

The key region for analyzing benzoate coordination is between 1600-1370 cm⁻¹.[16]

-

The positions of the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the carboxylate group are indicative of its coordination mode (monodentate, bidentate chelating, or bridging).

-

A significant separation between these two bands (Δν = ν_as - ν_s) can suggest different crystal structures and coordination environments.[16]

-

Applications in Drug Development